

Application Note: High-Recovery Liquid-Liquid Extraction of Flurbiprofen from Human Plasma

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Compound of Interest

Compound Name: *Flurbiprofen-13C,d3*

Cat. No.: *B15141813*

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Abstract

This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the efficient recovery of flurbiprofen from human plasma. Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.^[1] Accurate quantification in plasma is crucial for pharmacokinetic and bioequivalence studies. The described method utilizes a straightforward LLE procedure, offering high extraction efficiency and producing a clean extract suitable for downstream analysis by high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for flurbiprofen quantification in a biological matrix.

Introduction

Flurbiprofen is a propionic acid derivative with potent anti-inflammatory, analgesic, and antipyretic activities.^[1] Monitoring its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid-liquid extraction is a widely used technique for the separation of analytes from complex biological matrices like plasma due to its simplicity and effectiveness. This application note provides a detailed protocol for a liquid-liquid extraction method that has been validated for the determination of flurbiprofen in human plasma, ensuring high recovery and precision.

Experimental Protocol

A detailed, step-by-step protocol for the liquid-liquid extraction of flurbiprofen from plasma is provided below. This protocol is based on established and validated methods to ensure reliable and consistent results.

Materials:

- Human plasma
- Flurbiprofen standard
- Internal Standard (IS) (e.g., Losartan or Diclofenac)
- Phosphoric acid (0.1 M)
- Extraction Solvent: A mixture of Diethylether, Dichloromethane, and Isopropanol (3:1.5:0.5, v/v/v) or Ethylacetate and Hexane (2:3, v/v)
- Reconstitution Solvent: Acetonitrile or mobile phase
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
 - Pipette 0.5 mL of plasma into a clean centrifuge tube.
- Spiking with Internal Standard:
 - Add 0.1 mL of the internal standard solution (e.g., 1.0 µg/mL Diclofenac) to the plasma sample.
 - Vortex for 5 seconds.

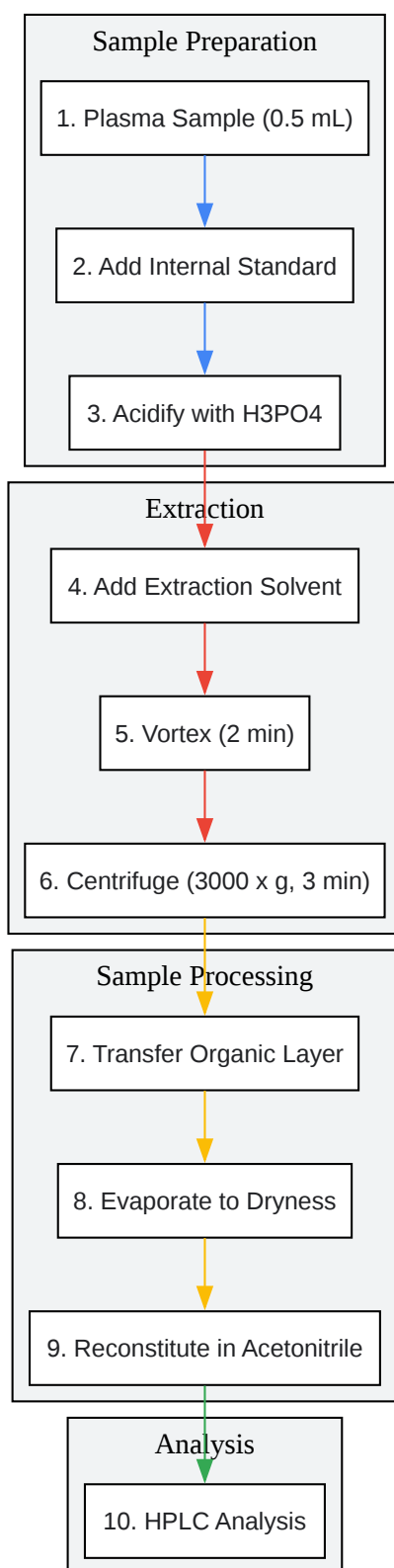
- Acidification:
 - Add 0.5 mL of 0.1 M phosphoric acid to the sample.
 - Vortex for 5 seconds to mix.
- Liquid-Liquid Extraction:
 - Add 3 mL of the extraction solvent (Ethylacetate:Hexane, 2:3, v/v) to the tube.[\[2\]](#)
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
- Phase Separation:
 - Centrifuge the sample at 3,000 x g for 3 minutes to separate the organic and aqueous layers.[\[2\]](#)
- Supernatant Transfer:
 - Carefully transfer the upper organic layer to a clean tube.
- Evaporation:
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.[\[2\]](#)
- Reconstitution:
 - Reconstitute the dried residue in 1.0 mL of acetonitrile.[\[2\]](#)
 - Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Sample Analysis:
 - Transfer the reconstituted sample to an HPLC vial for analysis.
 - Inject a 10 µL aliquot into the HPLC system.[\[2\]](#)

Data Summary

The following table summarizes the quantitative data from various validated liquid-liquid extraction methods for flurbiprofen in plasma.

Parameter	Method 1	Method 2
Extraction Solvent	Diethylether:Dichloromethane:Isopropanol (3:1.5:0.5, v/v/v)[3][4]	Ethylacetate:Hexane (2:3, v/v)[2]
Internal Standard	Losartan[3][4]	Diclofenac[2]
Linearity Range	100 - 40,000 ng/mL[3][4]	0.10 - 5.0 µg/mL[2]
Limit of Quantification (LOQ)	100 ng/mL[3][4]	0.10 µg/mL[2]
Recovery	68.1 - 72.0%[3][4]	93.0 - 98.9%[2]
Intra-day Precision (%RSD)	< 7.3%[3][4]	< 4.47%[2]
Inter-day Precision (%RSD)	< 12.0%[3][4]	< 4.47%[2]
Accuracy (%RE)	2.5 - 7.3%[3][4]	< 3.67%[2]

Experimental Workflow Diagram



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Caption: Workflow for Flurbiprofen LLE from plasma.

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